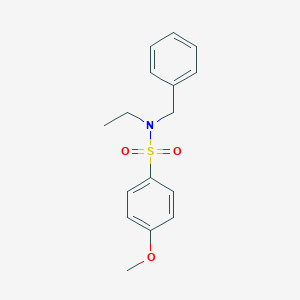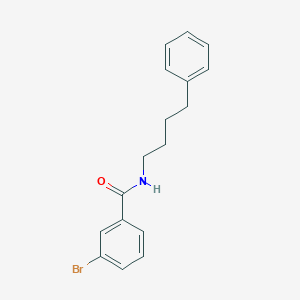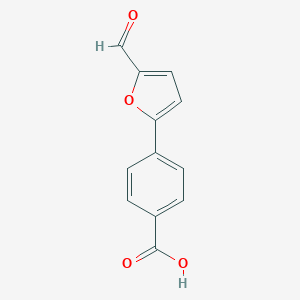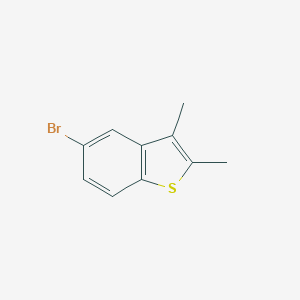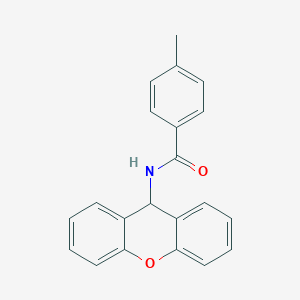
4-Methyl-N-(9H-xanthen-9-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(9H-xanthen-9-yl)benzamide, also known as MXB, is a synthetic compound that has gained attention in the scientific research community due to its potential for use in various applications. MXB is a fluorescent dye that can be used for imaging biological systems, as well as a tool for studying protein-protein interactions. In
Applications De Recherche Scientifique
4-Methyl-N-(9H-xanthen-9-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be conjugated to proteins, peptides, and other biomolecules to visualize their localization and interactions within cells. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in fluorescence intensity upon binding of the target protein.
Mécanisme D'action
4-Methyl-N-(9H-xanthen-9-yl)benzamide works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be tuned by modifying the chemical structure, allowing for its use in a variety of applications.
Biochemical and Physiological Effects:
4-Methyl-N-(9H-xanthen-9-yl)benzamide is generally considered to be non-toxic and has low cytotoxicity, making it suitable for use in biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has been shown to be stable under physiological conditions, allowing for its use in live-cell imaging experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-N-(9H-xanthen-9-yl)benzamide is its high fluorescence quantum yield, which means that it emits a high amount of fluorescence per absorbed photon. This makes it a sensitive tool for imaging biological systems. However, 4-Methyl-N-(9H-xanthen-9-yl)benzamide has limitations in terms of its photostability, which can limit its usefulness in long-term imaging experiments.
Orientations Futures
There are several future directions for research involving 4-Methyl-N-(9H-xanthen-9-yl)benzamide. One area of interest is the development of 4-Methyl-N-(9H-xanthen-9-yl)benzamide derivatives with improved photostability and other properties. 4-Methyl-N-(9H-xanthen-9-yl)benzamide could also be used in combination with other fluorescent dyes to enable multi-color imaging experiments. Additionally, 4-Methyl-N-(9H-xanthen-9-yl)benzamide could be used in the development of biosensors for detecting specific molecules or proteins in biological systems.
In conclusion, 4-Methyl-N-(9H-xanthen-9-yl)benzamide is a versatile fluorescent dye that has potential for use in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 4-Methyl-N-(9H-xanthen-9-yl)benzamide and its derivatives could lead to new discoveries in the field of biological imaging and protein-protein interactions.
Méthodes De Synthèse
4-Methyl-N-(9H-xanthen-9-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzoyl chloride with 9H-xanthene-9-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with ammonia to form 4-Methyl-N-(9H-xanthen-9-yl)benzamide. The purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
6319-64-8 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-methyl-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |
Clé InChI |
RWLHMQMVSKQATK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Autres numéros CAS |
6319-64-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
